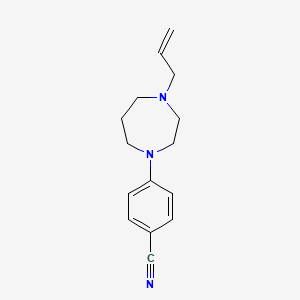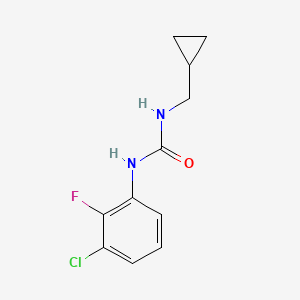
1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that has been recently developed for its potential therapeutic applications in cancer treatment. CPI-455 belongs to the class of urea-based inhibitors that specifically target the bromodomain and extraterminal domain (BET) family of proteins, which play a critical role in regulating gene transcription.
Mécanisme D'action
1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea specifically binds to the bromodomain of BET proteins, which prevents their interaction with acetylated histones and subsequent transcriptional activation of genes involved in cancer progression. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea treatment leads to a decrease in the expression of genes involved in cancer cell proliferation, survival, and invasion. Additionally, 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea is its specificity towards BET proteins, which reduces the risk of off-target effects. However, the use of 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea in preclinical studies is limited by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for the development of 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea and other BET inhibitors. These include the optimization of the compound's pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other anticancer agents.
In conclusion, 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea is a promising small molecule inhibitor that specifically targets BET proteins for cancer therapy. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an attractive candidate for further preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea involves the reaction between 3-chloro-2-fluoroaniline and cyclopropylmethyl isocyanate, followed by a coupling reaction with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea has been extensively studied for its therapeutic potential in cancer treatment. BET proteins have been shown to play a critical role in regulating the expression of genes that are involved in cancer progression and metastasis. Therefore, targeting BET proteins using 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea has emerged as a promising strategy for cancer therapy.
Propriétés
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(10(8)13)15-11(16)14-6-7-4-5-7/h1-3,7H,4-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAQBMZMKAUPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Tert-butylsulfamoyl)phenyl]-3-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7526617.png)
![3-[2-(Methoxymethyl)phenyl]-1,1-dimethylurea](/img/structure/B7526618.png)
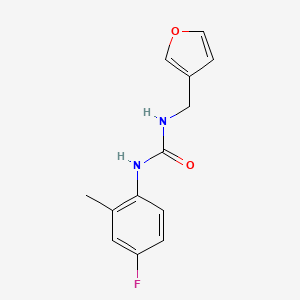
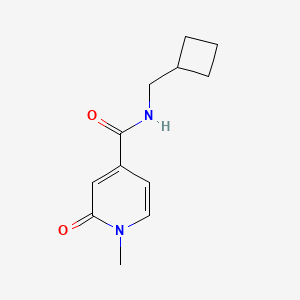
![N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)

![2-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7526656.png)
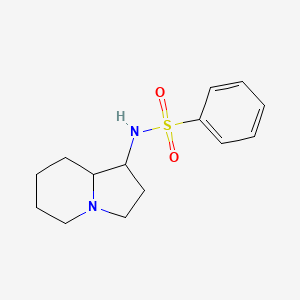
![3-[[4-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B7526671.png)
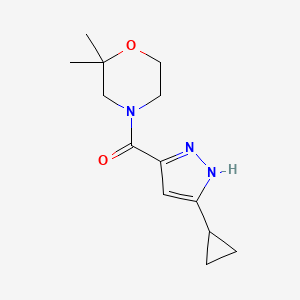
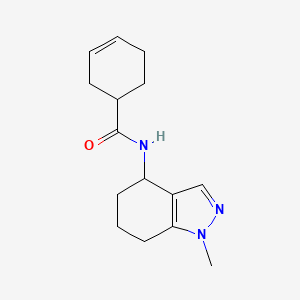
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide](/img/structure/B7526705.png)
![[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B7526710.png)
